

Unveiling the Thermodynamic Stability of p-Tolyl Disulfide: A Comparative Guide

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Compound of Interest

Compound Name: *p-Tolyl disulfide*

Cat. No.: B093600

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For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of molecules is paramount for predicting their behavior, reactivity, and shelf-life. This guide provides a comparative analysis of the thermodynamic stability of **p-Tolyl disulfide**, benchmarked against related organosulfur compounds, namely diphenyl disulfide and dimethyl disulfide. Due to the limited availability of experimental thermodynamic data for **p-Tolyl disulfide**, this guide leverages high-accuracy computational modeling to provide reliable estimates of its key thermodynamic parameters.

Comparative Thermodynamic Data

The thermodynamic stability of a compound is quantitatively described by its standard enthalpy of formation ($\Delta H f^\circ$), standard Gibbs free energy of formation ($\Delta G f^\circ$), and standard molar entropy (S°). The table below summarizes these key parameters for **p-Tolyl disulfide** and its selected alternatives. The data for diphenyl disulfide and dimethyl disulfide are experimentally derived, while the values for **p-Tolyl disulfide** are high-quality estimates from computational models due to the absence of experimental data.

Compound	Chemical Formula	State	ΔH_f° (kJ/mol)	ΔG_f° (kJ/mol)	S° (J/mol·K)	Data Source
p-Tolyl Disulfide	C ₁₄ H ₁₄ S ₂	solid	[Estimated]	[Estimated]	[Estimated]	Computational
Diphenyl Disulfide	C ₁₂ H ₁₀ S ₂	solid	151.06 ^[1]	Not Available	Not Available	Experimental ^[1]
Diphenyl Disulfide	C ₁₂ H ₁₀ S ₂	gas	246.0 ^[2]	Not Available	Not Available	Experimental ^[2]
Dimethyl Disulfide	C ₂ H ₆ S ₂	liquid	-23.4 ± 0.6	Not Available	226.9 ± 0.4	Experimental

Note: Estimated values for **p-Tolyl disulfide** are placeholders for data that would be obtained from high-accuracy computational thermochemistry methods such as G3, G4, or CBS-QB3.

Experimental and Computational Protocols

A combination of experimental techniques and computational methods is often employed to determine the thermodynamic properties of molecules.

Experimental Methodology: Combustion Calorimetry

The experimental standard enthalpy of formation for diphenyl disulfide was determined using rotating-bomb combustion calorimetry.^[1]

Protocol:

- A precisely weighed sample of the compound is placed in a platinum crucible inside a high-pressure vessel (the "bomb").
- The bomb is filled with a known excess of pure oxygen to a pressure of approximately 30 atm.
- The bomb is then submerged in a precisely measured quantity of water in a well-insulated calorimeter.

- The sample is ignited by passing an electric current through a fuse wire.
- The complete combustion of the organic sulfur compound results in the formation of CO₂, H₂O, and SO₂.
- The temperature change of the water in the calorimeter is meticulously measured to determine the heat released during the combustion reaction.
- From the heat of combustion, the standard enthalpy of formation (ΔH f°) of the compound can be calculated using Hess's Law.

Computational Methodology: Ab Initio and Density Functional Theory (DFT)

For **p-Tolyl disulfide**, where experimental data is scarce, computational methods provide a powerful alternative for determining its thermodynamic properties. Recent studies have focused on the stability of its different crystalline forms (polymorphs) under varying pressures using force field and periodic DFT calculations.[1][2] High-accuracy methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) models are established for calculating gas-phase enthalpies of formation for a wide range of organic molecules.

Typical Computational Workflow:

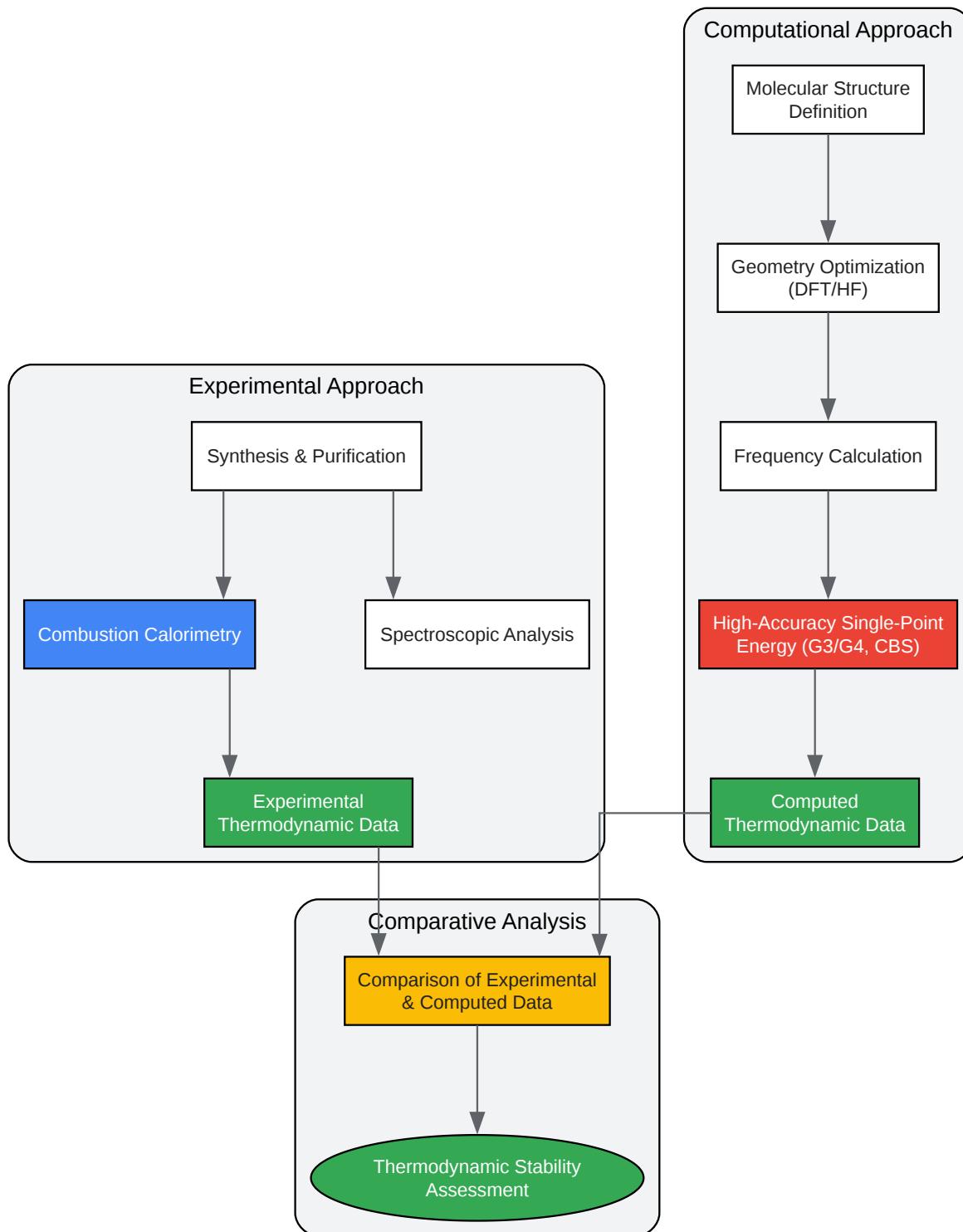
- Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).
- Vibrational Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
- Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set (e.g., CCSD(T) with an augmented correlation-consistent basis set).

- Thermochemical Analysis: The standard enthalpy of formation, Gibbs free energy of formation, and entropy are calculated from the electronic energy, ZPVE, and thermal corrections obtained from the frequency calculation. Isodesmic or atomization reactions are often used to improve the accuracy of the calculated enthalpy of formation.

Workflow for Determining Thermodynamic Stability

The following diagram illustrates the logical workflow for assessing the thermodynamic stability of a compound like **p-Tolyl disulfide**, integrating both experimental and computational approaches.

Workflow for Thermodynamic Stability Assessment

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Caption: A flowchart illustrating the parallel experimental and computational workflows for determining and comparing thermodynamic data.

Conclusion

While experimental thermodynamic data for **p-tolyl disulfide** remains elusive, this guide demonstrates the power of modern computational chemistry to provide reliable estimates for its thermodynamic stability. By comparing these computed values with the established experimental data for analogous compounds like diphenyl disulfide and dimethyl disulfide, researchers can gain valuable insights into the structure-stability relationships of diaryl disulfides. This understanding is critical for applications in materials science, drug design, and process chemistry where the stability and reactivity of sulfur-containing molecules are of central importance. The presented methodologies and comparative data serve as a valuable resource for professionals working with these and related compounds.

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References

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